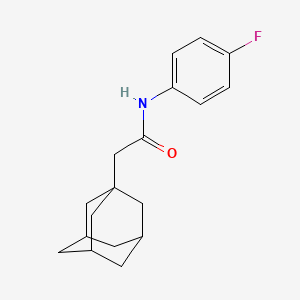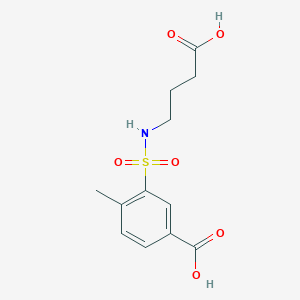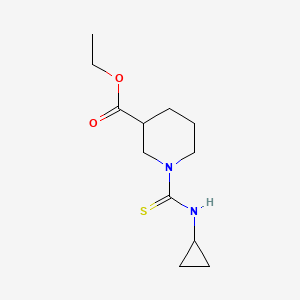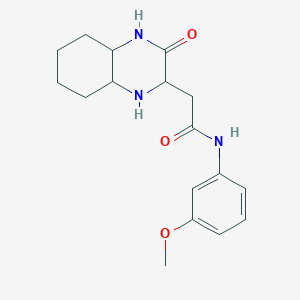![molecular formula C18H24ClNO2 B4135772 2-Methyl-2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]propan-1-ol;hydrochloride](/img/structure/B4135772.png)
2-Methyl-2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]propan-1-ol;hydrochloride
Overview
Description
2-Methyl-2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]propan-1-ol;hydrochloride is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of an allyloxy group attached to a naphthyl ring, which is further connected to a methylamino group and a propanol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]propan-1-ol;hydrochloride typically involves multiple steps. One common approach starts with the allylation of 2-naphthol to form 2-allyloxy-1-naphthol. This intermediate is then subjected to a Mannich reaction with formaldehyde and a secondary amine to introduce the methylamino group. The final step involves the reduction of the resulting imine to yield the desired compound, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The imine intermediate can be reduced to form the final amine product.
Substitution: The naphthyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or diols.
Reduction: The final amine product.
Substitution: Halogenated or nitrated naphthyl derivatives.
Scientific Research Applications
2-Methyl-2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The allyloxy group and the naphthyl ring can facilitate binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. This compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)butan-1-ol hydrochloride
- 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol
Uniqueness
Compared to similar compounds, 2-Methyl-2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]propan-1-ol;hydrochloride has a unique combination of structural features that enhance its solubility and reactivity. The presence of the methyl group on the propanol moiety provides additional steric hindrance, which can influence its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
2-methyl-2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-4-11-21-17-10-9-14-7-5-6-8-15(14)16(17)12-19-18(2,3)13-20;/h4-10,19-20H,1,11-13H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFVOLGBKFIGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CC2=CC=CC=C21)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide](/img/structure/B4135689.png)

![2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B4135693.png)
![4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4135695.png)
![N-{1-[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B4135706.png)
![2-{4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4135714.png)

![1-[5-(3-Nitrophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B4135727.png)
![2-chloro-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide](/img/structure/B4135729.png)
![N-(3-imidazol-1-ylpropyl)-N'-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B4135734.png)


![3-nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4135779.png)
![5-bromo-2-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4135780.png)
